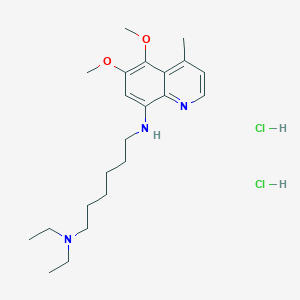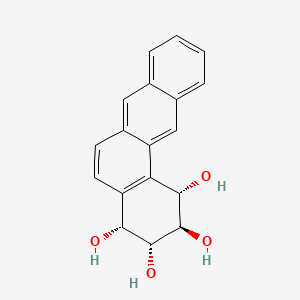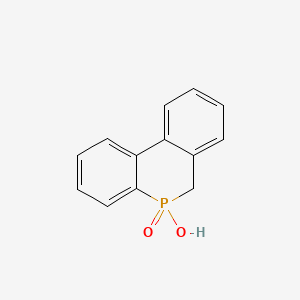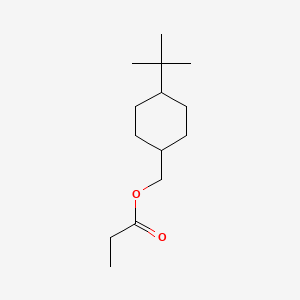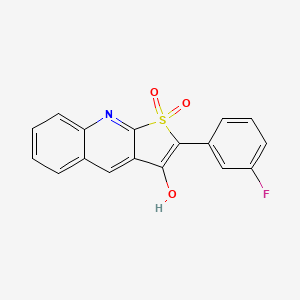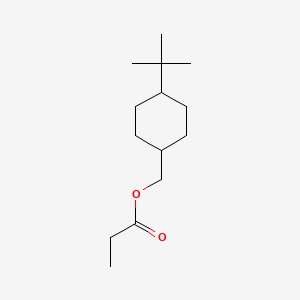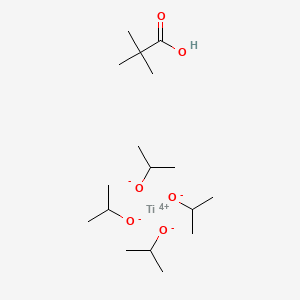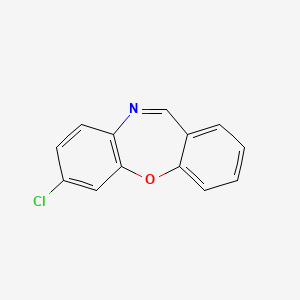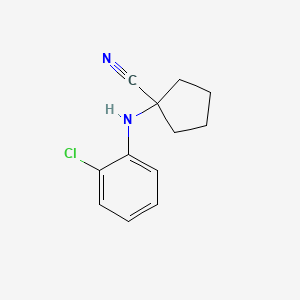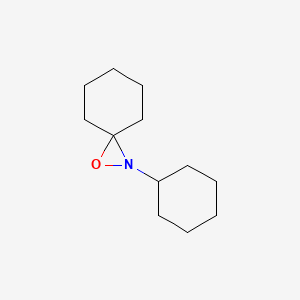![molecular formula C21H38ClN3O4S B12803280 [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid CAS No. 57981-56-3](/img/structure/B12803280.png)
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid is a complex organic compound with a unique structure that combines a chlorinated aromatic ring with a diethylaminoethylamino side chain and a cyclohexylsulfamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid typically involves multiple steps. One common route starts with the chlorination of a dimethylphenyl compound, followed by the introduction of the diethylaminoethylamino group through a nucleophilic substitution reaction. The final step involves the addition of cyclohexylsulfamic acid to the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate: This compound shares a similar diethylaminoethyl group but differs in the presence of a nitro group instead of a dimethylphenyl group.
Cyclohexylsulfamic acid derivatives: These compounds share the cyclohexylsulfamic acid moiety but differ in the other functional groups attached.
Uniqueness
The uniqueness of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry.
属性
CAS 编号 |
57981-56-3 |
|---|---|
分子式 |
C21H38ClN3O4S |
分子量 |
464.1 g/mol |
IUPAC 名称 |
[2-chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid |
InChI |
InChI=1S/C15H25ClN2O.C6H13NO3S/c1-5-18(6-2)8-7-17-15-11(3)9-13(10-19)14(16)12(15)4;8-11(9,10)7-6-4-2-1-3-5-6/h9,17,19H,5-8,10H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChI 键 |
QZDYUXHDOCNTRP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C(C(=C(C=C1C)CO)Cl)C.C1CCC(CC1)NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



